molecular formula C7H11N3O2S B11160920 3-ethoxy-N-(1,3,4-thiadiazol-2-yl)propanamide

3-ethoxy-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B11160920
M. Wt: 201.25 g/mol
InChI Key: HXYWHCVTKZSJQF-UHFFFAOYSA-N
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Description

3-ethoxy-N-(1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of ethyl 3-aminopropanoate with thiosemicarbazide in the presence of phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring . The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-ethoxy-N-(1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-(1,3,4-thiadiazol-2-yl)propanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other 1,3,4-thiadiazole derivatives and contributes to its specific properties and applications .

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

3-ethoxy-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C7H11N3O2S/c1-2-12-4-3-6(11)9-7-10-8-5-13-7/h5H,2-4H2,1H3,(H,9,10,11)

InChI Key

HXYWHCVTKZSJQF-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NC1=NN=CS1

Origin of Product

United States

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